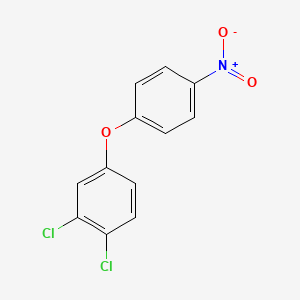

1,2-Dichloro-4-(4-nitrophenoxy)benzene

Übersicht

Beschreibung

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known as “2,4-dichlorophenyl 4-nitrophenyl ether” and "benzene, 2,4-dichloro-1-(4-nitrophenoxy)-" . This compound is used as a contact herbicide pre-or early post-emergence to control a variety of broad-leaved and narrow-leaved weeds in rice or vegetable fields .

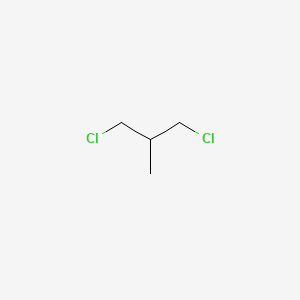

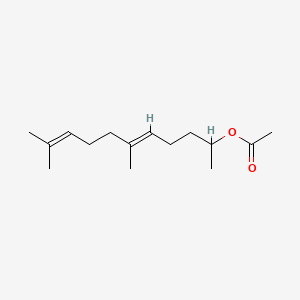

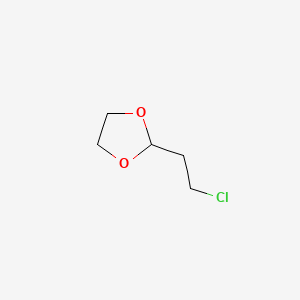

Molecular Structure Analysis

The molecular structure of “1,2-Dichloro-4-(4-nitrophenoxy)benzene” consists of a benzene ring with two chlorine atoms and a nitrophenoxy group attached to it . The exact 3D structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” has a molar mass of 284.092 . It has a melting point of 69-70°C and a boiling point of 368°C . Its density is 1.3 g/cm³ . It is slightly soluble in water, with a solubility of 1mg/L at 22°C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

Polyphenols, characterized by hydroxyl groups attached to benzene rings, demonstrate antioxidant and anti-inflammatory properties. They enhance endogenous antioxidant capacity and possess vascular function benefits through nitric oxide-mediated mechanisms, which are relevant for exercise performance and recovery. This suggests that compounds with benzene rings and specific functional groups may have potential applications in health and performance enhancement contexts (J. Bowtell & V. Kelly, 2019).

Nucleophilic Aromatic Substitution Reactions

Research on the nucleophilic aromatic substitution of the nitro group explores reactions involving compounds with benzene rings and nitro groups. This type of chemical reaction is fundamental in organic synthesis, suggesting applications in the synthesis of complex molecules (F. Pietra & D. Vitali, 1972).

Atmospheric Chemistry of Nitrophenols

The study of nitrophenols in the atmosphere, including their formation and degradation, informs on the environmental impact of nitro-substituted benzene derivatives. Understanding these processes is crucial for assessing the ecological footprint of such compounds and their potential atmospheric applications or implications (M. Harrison et al., 2005).

Safety and Hazards

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” is harmful if swallowed and may cause cancer. It may also damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Waste from this compound is classified as hazardous and should not be released into the environment .

Wirkmechanismus

Target of Action

The primary target of 1,2-Dichloro-4-(4-nitrophenoxy)benzene is currently unknown

Mode of Action

It is known that one of the chlorides in the compound is reactive toward nucleophiles , which suggests that it may interact with its targets through a nucleophilic substitution reaction.

Biochemical Pathways

Given the compound’s reactivity towards nucleophiles , it is possible that it could interfere with various biochemical processes that involve nucleophilic reactions

Result of Action

Given the compound’s potential reactivity towards nucleophiles , it may cause modifications in cellular molecules that could lead to various effects

Action Environment

It is known that the compound is stable under normal conditions , but the effects of various environmental factors such as temperature, pH, and presence of other chemicals on its action and stability are not well studied. Future research should investigate these aspects to gain a better understanding of how the compound’s action is influenced by its environment.

Eigenschaften

IUPAC Name |

1,2-dichloro-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-11-6-5-10(7-12(11)14)18-9-3-1-8(2-4-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSUDQYQORVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177049 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-(4-nitrophenoxy)benzene | |

CAS RN |

22532-80-5 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

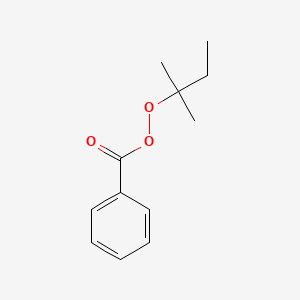

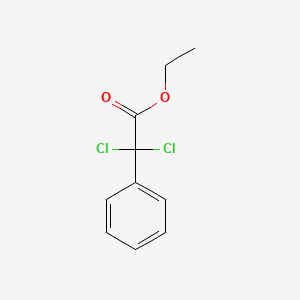

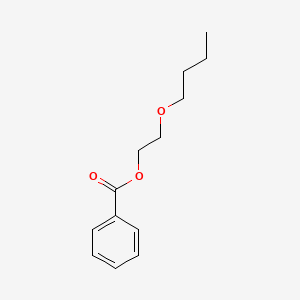

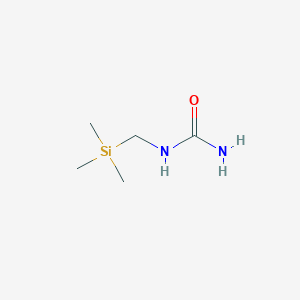

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.